(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
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Overview
Description
The compound (3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their intricate structures and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. The synthetic route typically starts with simpler precursors, which undergo a series of reactions such as hydrogenation, deuteration, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ergost-5-ene, 3-methoxy-, (3β,24R)-: Similar in structure but with different functional groups.
Stigmastan-3,5-diene: Shares the cyclopenta[a]phenanthrene core but differs in side chains and functional groups.
®-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid: Another structurally related compound with distinct functional groups.
Uniqueness
The uniqueness of (3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol lies in its specific stereochemistry and the presence of deuterium atoms. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H46O3 |
---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,24+,25+,26+,27-/m1/s1/i1D3,16D2,17D |
InChI Key |
RXMHNAKZMGJANZ-GXUFIKLQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])O |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO |
Origin of Product |
United States |
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